REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9]([S:13]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)(=[O:15])=[O:14])[NH:10][CH:11]=O.P(Cl)(Cl)(Cl)=O.N1C(C)=CC=CC=1C>O1CCCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([CH:9]([N+:10]#[C-:11])[C:3]2[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[F:1])(=[O:15])=[O:14])=[CH:21][CH:20]=1
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Name
|
|
Quantity
|
207 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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1.5 L
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
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|
Quantity
|
118.6 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
445 mL
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Type
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reactant
|
Smiles
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N1=C(C=CC=C1C)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, an addition funnel
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Type
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TEMPERATURE
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Details
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cooled to 4° C.
|
Type
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CUSTOM
|
Details
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The cooling bath was then removed
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Type
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STIRRING
|
Details
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the mixture was stirred at room temperature for 18 hours
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Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into
|
Type
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STIRRING
|
Details
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a stirred
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Type
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EXTRACTION
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Details
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The mixture was then extracted with ethyl acetate (2 L plus 1.5 L)
|
Type
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WASH
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Details
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The combined organic extracts were washed with 1N aqueous hydrochloric acid (3 L), saturated aqueous NaHCO3 (3 L) and brine (3 L)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
and then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removing all solvents, isopropanol (1.8 L)
|
Type
|
ADDITION
|
Details
|
was added to the residual brownish solid
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Water (0.9 L) was added
|
Type
|
STIRRING
|
Details
|
the slurry was stirred for additional 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with 2:1 isopropanol-water (2×500 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven (30° C.) for 48 hours
|
Duration
|
48 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C(C1=C(C=CC(=C1)F)F)[N+]#[C-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133.4 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |